molecular formula C42H30N2O4 B1253598 N,N-bis(2,4,6-trimethylphenyl)-3,4:9,10-perylenebis(dicarboximide)

N,N-bis(2,4,6-trimethylphenyl)-3,4:9,10-perylenebis(dicarboximide)

Cat. No. B1253598
M. Wt: 626.7 g/mol
InChI Key: XJCJXSPIEIOVOE-UHFFFAOYSA-N
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Description

N,N-bis(2,4,6-trimethylphenyl)-3,4:9,10-perylenebis(dicarboximide) is an organic heteroheptacyclic compound. It has a role as a fluorochrome.

Scientific Research Applications

Photoactive Materials in Organic Electronics

N,N-bis(2,4,6-trimethylphenyl)-3,4:9,10-perylenebis(dicarboximide) (PDI) derivatives are widely used as robust organic dyes. They strongly absorb visible light and exhibit a strong tendency to form ordered aggregates. This makes them highly interesting as photoactive materials in various organic electronics applications. Covalent, cofacially oriented, pi-stacked dimers and trimers of PDI have been studied, showing low-energy excimer-like states, essential for developing efficient photoactive materials (Giaimo et al., 2008).

Charge Generators in Photonics and Electronics

PDI derivatives, especially cyanated ones, have been identified as strong oxidants with significant absorption in the visible spectrum. The radical anions of these molecules are also chromophores, highlighting their potential as charge generators and carriers in molecular photonics and electronics. This includes their application in n-type organic semiconductors (Ahrens et al., 2003).

Solubility and Stability for Diverse Applications

Studies on water-soluble PDI derivatives have shown high solubility and chemical/photochemical stability, crucial for various applications. The unique properties of these derivatives, like varying fluorescence quantum yields and absorption/emission spectra, expand their usability in different scientific domains (Icil et al., 2001).

Semiconductors with Tunable Electronic Properties

Research on PDI derivatives as soluble n-type semiconductors has revealed that substituents at specific positions significantly influence their electronic properties. The study of optical absorption spectroscopy and electrochemical analysis of these derivatives has allowed for the establishment of a relationship between their structure and electronic properties, which is critical for the development of semiconductors with specific characteristics (Perrin & Hudhomme, 2011).

properties

Product Name

N,N-bis(2,4,6-trimethylphenyl)-3,4:9,10-perylenebis(dicarboximide)

Molecular Formula

C42H30N2O4

Molecular Weight

626.7 g/mol

IUPAC Name

7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C42H30N2O4/c1-19-15-21(3)37(22(4)16-19)43-39(45)29-11-7-25-27-9-13-31-36-32(42(48)44(41(31)47)38-23(5)17-20(2)18-24(38)6)14-10-28(34(27)36)26-8-12-30(40(43)46)35(29)33(25)26/h7-18H,1-6H3

InChI Key

XJCJXSPIEIOVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=C(C=C9C)C)C)C2=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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